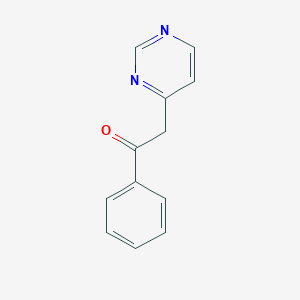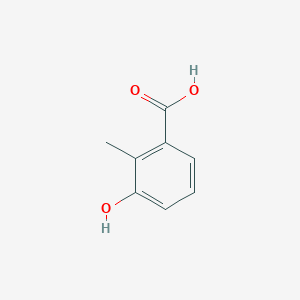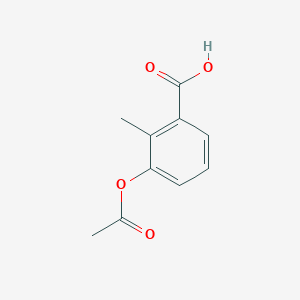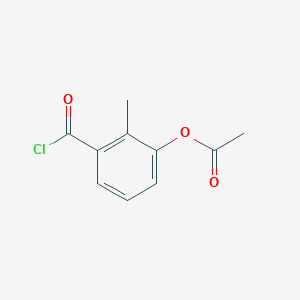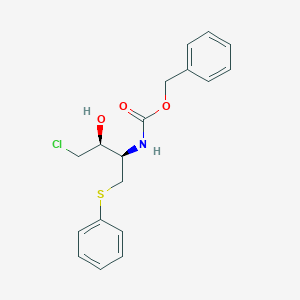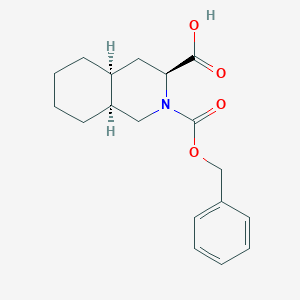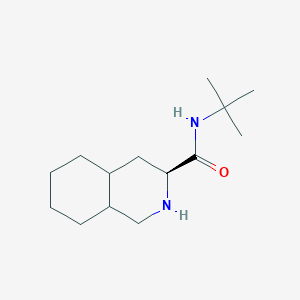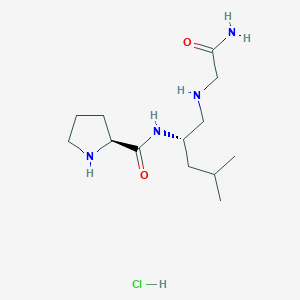
Prolyl-leucyl-psi(methylamino)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prolyl-leucyl-psi(methylamino)glycinamide, also known as PLP, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PLP is a small molecule that can easily penetrate cell membranes, making it an attractive candidate for drug development.
作用機序
Prolyl-leucyl-psi(methylamino)glycinamide acts as a selective antagonist of the neuropeptide Y (NPY) Y1 receptor, which is involved in various physiological processes such as appetite regulation, stress response, and circadian rhythm. By blocking the Y1 receptor, Prolyl-leucyl-psi(methylamino)glycinamide can modulate these processes and potentially provide therapeutic benefits.
生化学的および生理学的効果
Prolyl-leucyl-psi(methylamino)glycinamide has been shown to have various biochemical and physiological effects. In animal studies, Prolyl-leucyl-psi(methylamino)glycinamide has been found to decrease food intake and body weight, indicating its potential use as an appetite suppressant. Prolyl-leucyl-psi(methylamino)glycinamide has also been shown to reduce inflammation in animal models of arthritis, suggesting its anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of Prolyl-leucyl-psi(methylamino)glycinamide is its ability to easily penetrate cell membranes, allowing for efficient delivery to target cells. However, Prolyl-leucyl-psi(methylamino)glycinamide is also relatively unstable and can degrade quickly, making it challenging to work with in lab experiments. Additionally, Prolyl-leucyl-psi(methylamino)glycinamide is a synthetic peptide and may not accurately represent the complexity of natural peptides and proteins.
将来の方向性
There are several future directions for Prolyl-leucyl-psi(methylamino)glycinamide research. One area of interest is its potential use in the treatment of neurodegenerative diseases. Prolyl-leucyl-psi(methylamino)glycinamide has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies could investigate its therapeutic potential in humans. Additionally, Prolyl-leucyl-psi(methylamino)glycinamide's anti-inflammatory properties could be explored further for the treatment of autoimmune diseases such as multiple sclerosis. Further research is also needed to optimize the synthesis and stability of Prolyl-leucyl-psi(methylamino)glycinamide for use in lab experiments and potential drug development.
合成法
Prolyl-leucyl-psi(methylamino)glycinamide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected with various chemical groups to prevent unwanted reactions during the synthesis. Once the peptide chain is complete, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
Prolyl-leucyl-psi(methylamino)glycinamide has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Prolyl-leucyl-psi(methylamino)glycinamide has also been investigated for its anti-inflammatory properties, which could be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis.
特性
CAS番号 |
109772-52-3 |
|---|---|
製品名 |
Prolyl-leucyl-psi(methylamino)glycinamide |
分子式 |
C13H27ClN4O2 |
分子量 |
306.83 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methylpentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H26N4O2.ClH/c1-9(2)6-10(7-15-8-12(14)18)17-13(19)11-4-3-5-16-11;/h9-11,15-16H,3-8H2,1-2H3,(H2,14,18)(H,17,19);1H/t10-,11-;/m0./s1 |
InChIキー |
NZTFWQQNAJJYAU-ACMTZBLWSA-N |
異性体SMILES |
CC(C)C[C@@H](CNCC(=O)N)NC(=O)[C@@H]1CCCN1.Cl |
SMILES |
CC(C)CC(CNCC(=O)N)NC(=O)C1CCCN1.Cl |
正規SMILES |
CC(C)CC(CNCC(=O)N)NC(=O)C1CCCN1.Cl |
同義語 |
Pro-Leu-psi(CH2NH)Gly-NH2 prolyl-leucyl-psi(methylamino)glycinamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



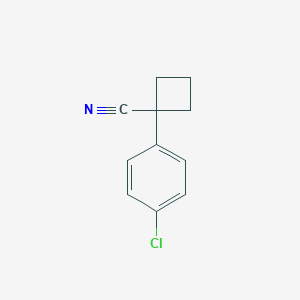
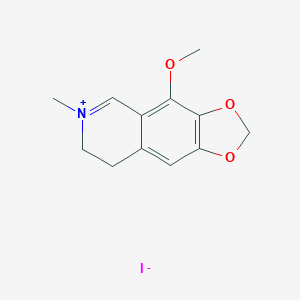
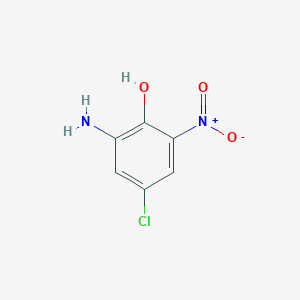
![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)
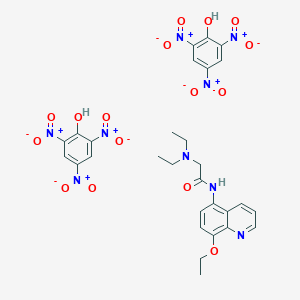
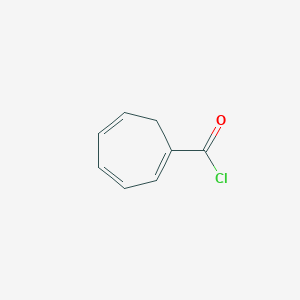
![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)
